molecular formula C7H3Cl2NO4 B1293580 2,5-Dichloro-3-nitrobenzoic acid CAS No. 88-86-8

2,5-Dichloro-3-nitrobenzoic acid

Cat. No. B1293580
CAS RN: 88-86-8
M. Wt: 236.01 g/mol
InChI Key: AUAXYMOBWXOEQD-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-nitrobenzoic acid is a compound that is structurally related to various benzoic acid derivatives which have been extensively studied due to their interesting chemical properties and potential applications. While the specific compound is not directly studied in the provided papers, related compounds such as 2-chloro-5-nitrobenzoic acid and its complexes , as well as other chloro-nitrobenzoic acid derivatives , have been investigated for their molecular structures, synthesis methods, and physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of substituted benzoic acids with various reagents. For instance, 2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate is synthesized by reacting 4-chlorophenacyl bromide with 3-nitrobenzoic acid using a slight excess of potassium or sodium carbonate in DMF medium at room temperature . Similarly, 2-nitro-5-thiocyanatobenzoic acid has been used as a reagent for converting thiol groups into their S-cyano derivatives . These methods could potentially be adapted for the synthesis of 2,5-Dichloro-3-nitrobenzoic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of chloro-nitrobenzoic acid derivatives has been determined using various techniques such as single-crystal X-ray diffraction . These studies reveal the importance of hydrogen bond interactions and, in some cases, halogen bonds in directing the molecular assembly and crystal packing. For example, the crystal structures of molecular salts/cocrystals of 2-chloro-4-nitrobenzoic acid demonstrate the occurrence of weak halogen bonds alongside strong hydrogen bonds .

Chemical Reactions Analysis

The reactivity of chloro-nitrobenzoic acid derivatives is highlighted by their ability to form complexes and cocrystals with various molecules. For instance, 3,5-dinitrobenzoic acid forms a 2:1 molecular complex with 1,4-diiodobenzene through iodo-nitro interactions . Additionally, 2-chloro-5-nitrobenzoic acid forms luminescent complexes with Eu(III) and Tb(III), showing potential for applications in luminescence .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-nitrobenzoic acid derivatives have been characterized using spectroscopic and thermal techniques. The FT-IR spectrum, hyperpolarizability, HOMO and LUMO analysis, and MEP (Molecular Electrostatic Potential) of these compounds have been reported, providing insights into their stability, charge transfer, and reactivity . The luminescent properties of complexes formed by these acids have also been studied, with the quantum yield of luminescence being a point of interest .

Scientific Research Applications

Sulfhydryl Group Determination

2,5-Dichloro-3-nitrobenzoic acid is utilized in biological studies, particularly for determining sulfhydryl groups in various biological materials. This application is significant in biochemistry for understanding molecular interactions and functionalities. One notable study by Ellman (1959) demonstrated the use of a water-soluble aromatic disulfide derivative, useful for determining sulfhydryl groups in biological substances, including blood (Ellman, 1959).

X-ray Powder Diffraction

Research by Quevedo et al. (1998) explored the properties of 2,4-dichloro-5-nitrobenzoic acid, a close derivative, using X-ray powder diffraction. This study is significant for understanding the crystal structures of similar compounds, which can be essential in drug design and material science (Quevedo et al., 1998).

Synthesis of Heterocyclic Scaffolds

Křupková et al. (2013) described the use of 4-Chloro-2-fluoro-5-nitrobenzoic acid, a structurally similar compound, as a building block in heterocyclic oriented synthesis. This research is crucial for developing new pharmaceutical drugs and understanding the chemistry of heterocyclic compounds (Křupková et al., 2013).

Alternative to Ellman's Reagent in Enzyme Assays

Maeda et al. (2005) investigated the use of 2,4-Dinitrobenzenesulfonyl fluoresceins as an alternative to Ellman's reagent in thiol-quantification enzyme assays. This is important for improving sensitivity and practicality in high-throughput screening programs for new drugs (Maeda et al., 2005).

Safety And Hazards

2,5-Dichloro-3-nitrobenzoic acid is classified as an eye irritant, skin irritant, and can cause specific target organ toxicity upon single exposure . The target organ is the respiratory system . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Future Directions

2,5-Dichloro-3-nitrobenzoic acid is used in the process for the preparation of organic halides . It may have potential applications in the synthesis of DNA-binding antitumor agents .

properties

IUPAC Name

2,5-dichloro-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAXYMOBWXOEQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041372
Record name 2,5-Dichloro-3-nitrobenzoic acid
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Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-3-nitrobenzoic acid

CAS RN

88-86-8
Record name 2,5-Dichloro-3-nitrobenzoic acid
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Record name 2,5-Dichloro-3-nitrobenzoic acid
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Record name 2,5-Dichloro-3-nitrobenzoic acid
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Record name 2,5-dichloro-3-nitrobenzoic acid
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Record name 2,5-DICHLORO-3-NITROBENZOIC ACID
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Synthesis routes and methods I

Procedure details

To a solution of 2,5-dichlorobenzoic acid (3 g, 15.7 mmol) in H2SO4 (16 mL) at 0° C. was added dropwise fuming nitric acid (1.4 mL, 31.4 mmol) and the reaction mixture was stirred for 5 minutes at 0° C., and was then gradually allowed to warm to over 20 minutes. The reaction was treated with ice water and extracted with EtOAc. The organic layer was washed with water and brine then dried (Na2SO4), filtered and concentrated to afford 3.54 g (48%) of 2,5-dichloro-3-nitrobenzoic acid which is contaminated with 3,6-dichloro-2-nitrobenzoic acid (40%): 1H NMR (300 MHz, CD3OD) δ 7.73 (s, 1H) 8.06 (d, J=2.6 Hz, 1H) 8.11 (d, J=2.6 Hz, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

0.0008 moles of 2,5-dichloro-3-nitro-terephthalic acid were refluxed for 1 hour in 0.334 moles of dimethyl formamide (DMF), after which time the reaction mixture was flash evaporated to remove most of the DMF. To the residue was added 60 ml of water with agitation, and an orange precipitate formed which was filtered off and washed. The precipitate was dissolved in approximately 50 ml of saturated sodium bicarbonate solution, refiltered and then extracted with chloroform. The aqueous phase was acidified with 10% hydrochloric acid to complete precipitation, and the resulting precipitate was filtered, washed and dried to give an 85% crude yield of 2,5-dichloro-3-nitro-benzoic acid. Subsequent GLC analysis showed it to be 95.8% pure--thus, the yield of the process was 79.5% of theoretical.
Quantity
0.0008 mol
Type
reactant
Reaction Step One
Quantity
0.334 mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

0.05 moles of 2,5-dichloro-3-nitro-terephthalic acid were refluxed in 2.11 moles of dimethyl sulphoxide (DMSO) at 189° C. for 70 minutes, after which the DMSO was removed by flash evaporation. The residue was dissolved in saturated sodium bicarbonate solution, which was extracted with chloroform to remove unwanted side-products. The aqueous phase was then acidified with 10% hydrochloric acid to complete precipitation and the resulting precipitate was filtered off, washed well with water and dried to give 88.5% crude yield of 2,5-dichloro-3-nitro-benzoic acid, melting at 214°-216° C.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
2.11 mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
NN Melnikov, NN Melnikov - Chemistry of Pesticides, 1971 - Springer
The insecticidal activity of the free acids (benzoic, phenylacetic, and naphthoic), their homologs, halo and nitro derivatives, and salts with the alkali metals and ammonia is low. Esters of …
Number of citations: 1 link.springer.com
RH Beatty - Amchem's formulations for development in the 1963 …, 1963 - cabdirect.org
Brief notes are given on the formulations available and aspects considered to need investigation for Amiben (3-amino-2, 5-dichlorobenzoic acid), Dinoben (2, 5-dichloro-3-nitrobenzoic …
Number of citations: 0 www.cabdirect.org
HH Hodgson, HG Beard - Journal of the Chemical Society (Resumed), 1927 - pubs.rsc.org
… On oxidation with alkaline permanganate, 2 : 5-dichloro-3-nitrobenzoic acid results ; this crystallises from glacial acetic acid in colourless needles, m. p. …
Number of citations: 5 pubs.rsc.org
ARRP Almeida, BDA Pinheiro, MJS Monte - Molecules, 2023 - mdpi.com
This work reports an experimental study aiming to determine the thermodynamic properties of five chlorinated compounds with environmental impact. The vapor pressures of the …
Number of citations: 6 www.mdpi.com
OC Burnside, DL Kittock - Weeds, 1965 - cambridge.org
Castorbeans (Ricinus communis L.) are extremely tolerant of the rotary hoe. Its timely use plus cultivation gave effective weed control in castorbeans. The preemergence herbicides, …
Number of citations: 3 www.cambridge.org
JD Mann, LS Jordan, BE Day - Weeds, 1965 - cambridge.org
Indoleacetic acid (IAA) stimulates the incorporation of radioactivity derived from methionine-methyl-C14 into a fraction of sesbania hypocotyl that is insoluble in 80 per cent alcohol or 60 …
Number of citations: 2 www.cambridge.org
AK Rogers - 1963 - search.proquest.com
ROGERS, Ailene Kane. Page 1 MIASTER 1S THESIS MI-477 ROGERS, Ailene Kane. AN INVESTIGATION OF INDUCTION OF PARTHENOCARPIC FRUIT" IN ILEX CORNUTA …
Number of citations: 0 search.proquest.com
C DERVATIVES
Number of citations: 0
HS SEGAL, ML SUTHERLAND - Analytical Methods for Pesticides …, 1963 - Academic Press
Number of citations: 0

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